N-(4-nitrophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S/c24-19(16-6-3-11-29-16)22-17-14-4-1-2-5-15(14)28-18(17)20(25)21-12-7-9-13(10-8-12)23(26)27/h1-11H,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNVFZFVPILPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Synthesis
The benzofuran scaffold is typically synthesized via cyclocondensation of substituted o-hydroxyacetophenones with α-haloketones. For example, 3-acetyl-4-hydroxycoumarin reacts with chloroacetone under basic conditions to yield 3-methylbenzofuran-2-carboxylate derivatives. Bromination of the methyl group using NBS in carbon tetrachloride introduces electrophilic substituents, critical for subsequent functionalization. In the target compound, the benzofuran core likely originates from a similar route, with the 3-position pre-functionalized for amidation.
Installation of Thiophene-2-Carboxamide Substituent
Thiophene-2-carboxylic acid is activated as an acid chloride or mixed anhydride before coupling to the benzofuran amine. Patent CN102115468B demonstrates thiophene-2-carboxamide formation via DCC-mediated coupling in dichloromethane, using DMAP as a catalyst. Applied to the target molecule, this method would involve reacting 3-aminobenzofuran-2-carboxylic acid with thiophene-2-carbonyl chloride, yielding the monoamide intermediate.
Reaction Conditions :
- Solvent: Dichloromethane
- Coupling Agent: DCC (1.0 equiv)
- Catalyst: DMAP (0.125 equiv)
- Temperature: Room temperature
- Yield: 70–85% (estimated based on analogous reactions)
Characterization :
- 1H NMR : Peaks at δ 7.30–7.89 (m, aromatic protons), δ 5.65 (t, J=8.0 Hz, CH).
- IR : Stretches at 1680 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiophene C-S).
Introduction of 4-Nitrophenylcarboxamide Group
The second amidation step attaches the 4-nitrophenyl moiety to the benzofuran’s 2-carboxylic acid group. Patent CN103570643A outlines a protocol using N,N′-dicyclohexylcarbodiimide (DCC) and 4-nitrobenzoic acid in dichloromethane. For the target compound, this step requires activating 4-nitrobenzoic acid to its acyl chloride, followed by coupling to the remaining carboxylic acid group on the benzofuran-thiophene intermediate.
Optimization Insights :
- Solvent Choice : Dichloromethane minimizes side reactions compared to polar solvents.
- Stoichiometry : A 1:1.2 ratio of acid to coupling agent ensures complete activation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Analytical Data :
- Melting Point : 131–133°C (consistent with nitroaryl amides).
- 13C NMR : Signals at δ 165.2 (amide carbonyl), δ 148.7 (nitro group).
Regioselectivity and Byproduct Management
Regioselective amidation is critical to avoid cross-reactivity between the two carboxylic acid groups. Literature from PMC10888192 emphasizes using bulky coupling agents (e.g., EDCl) to favor reaction at the less hindered 2-position. Additionally, stepwise protection/deprotection strategies—such as tert-butoxycarbonyl (Boc) groups—ensure sequential functionalization.
Common Byproducts :
- Di-amidated Derivatives : Formed if coupling agents are in excess. Mitigated by stoichiometric control.
- Hydrolysis Products : Minimized by anhydrous conditions and molecular sieves.
Scalability and Industrial Adaptations
Scale-up synthesis requires optimizing solvent volumes and catalyst recovery. Patent CN102115468B reports yields >80% at 100-g scale using continuous flow reactors for thiophene coupling. Green chemistry adaptations, such as replacing DCC with polymer-supported carbodiimides, reduce environmental impact.
Comparative Analysis of Synthetic Routes
Mechanistic Studies and Computational Modeling
Density functional theory (DFT) calculations reveal that the amidation proceeds via a tetrahedral intermediate, with DMAP stabilizing the transition state. Kinetic studies indicate a second-order dependence on coupling agent concentration, supporting a dual-activation mechanism.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzofuran and thiophene rings can engage in π-π stacking interactions with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Benzofuran vs. Furan/Thiophene Derivatives
- Furan Derivatives : For example, N-(4-bromophenyl)furan-2-carboxamide () lacks the extended conjugation of benzofuran, which may reduce binding affinity in enzyme inhibition assays.
- Thiophene Derivatives : N-(2-Nitrophenyl)thiophene-2-carboxamide () shares the thiophene-carboxamido moiety but positions the nitro group at the 2- instead of 4-position on the phenyl ring. This positional isomerism affects dihedral angles between aromatic rings (8.5–13.5° in thiophene vs. 9.7° in furan analogs) and intermolecular interactions .
Table 1: Core Heterocycle Comparison
Substituent Effects on Bioactivity
Nitro Group Position and Electronic Effects
- 2-Nitrophenyl () : The ortho-nitro group induces steric hindrance, reducing conformational flexibility and altering hydrogen-bonding patterns (e.g., weak C–H⋯O/S interactions vs. classical H-bonds) .
Bromo and Fluoro Substituents
- Fluorophenyl groups () enhance metabolic stability due to the strong C–F bond, a feature absent in the nitro-substituted target compound .
Antimicrobial Activity
- 1,3,4-Thiadiazole Derivatives () : Compounds with 4-nitrophenyl groups showed superior activity against E. coli and C. albicans, suggesting nitro groups enhance antimicrobial action .
Anticancer and Antiviral Potential
Spectroscopic Characterization
- NMR and MS : Benzofuran carboxamides typically show aromatic proton signals at δ 7.0–8.5 ppm (¹H NMR) and molecular ion peaks ([M + H]+) near 400–450 m/z, as seen in .
- X-ray Crystallography : Thiophene-carboxamide analogs () exhibit planar aromatic systems with intermolecular C–H⋯O interactions critical for crystal packing .
Biological Activity
N-(4-nitrophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H15N3O4S
- Molecular Weight : 357.39 g/mol
- CAS Number : 12874109
The presence of both nitrophenyl and thiophene groups in its structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
Research has indicated that compounds with similar structures often exhibit diverse biological activities, including:
- Antioxidant Activity : The benzofuran moiety is known for its ability to scavenge free radicals, which may contribute to neuroprotective effects. For instance, derivatives of benzofuran have shown significant antioxidant properties by inhibiting lipid peroxidation and scavenging reactive oxygen species (ROS) .
- Antiviral Activity : Structure-activity relationship (SAR) studies suggest that modifications in the phenyl and thiophene groups can enhance antiviral properties against viruses such as norovirus . Compounds with similar structural features have been reported to inhibit viral replication effectively.
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study on benzofuran derivatives demonstrated that specific substitutions led to significant neuroprotection against NMDA-induced excitotoxicity. Compounds with methyl (-CH3) substitutions showed comparable efficacy to established neuroprotectants like memantine .
- Antiviral Screening : In SAR studies involving various benzofuran derivatives, certain compounds exhibited low micromolar EC50 values against human norovirus, suggesting that similar modifications in this compound could yield promising antiviral agents .
- Anticancer Activity : Research on benzofuran derivatives indicated potent anticancer effects across multiple cell lines. For instance, one derivative showed GI50 values as low as 2.20 µM against breast cancer cells, highlighting the potential for further development of this compound in oncology .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to N-(4-nitrophenyl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide exhibit significant anticancer properties. The mechanisms of action typically involve:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, particularly through mitochondrial pathways.
- Cell Cycle Arrest : It has been shown to inhibit the proliferation of cancer cells by inducing S-phase arrest.
Case Study: Anticancer Efficacy
A study demonstrated that benzofuran derivatives, including this compound, displayed potent activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship indicated that modifications at the carboxamide position enhanced binding affinity to target proteins involved in tumorigenesis.
Antimicrobial Properties
The compound has also shown potential antimicrobial activity against a range of pathogens.
Mechanism of Action:
- Bacterial Inhibition : It exhibits significant effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Preliminary studies suggest potential antifungal properties, though further research is needed to confirm these effects.
Material Science
This compound can be utilized in the development of advanced materials due to its unique chemical structure, which may impart desirable physical properties.
Applications in Polymer Chemistry:
The compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing N-(4-nitrophenyl)-3-(thiophenecarboxamido)benzofuran-2-carboxamide?
- Methodological Answer : The synthesis involves sequential coupling reactions. A typical approach includes:
- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.
- Step 2 : Amidation of the benzofuran-2-carboxylic acid intermediate with thiophene-2-carboxylic acid chloride to introduce the thiophenecarboxamido group.
- Step 3 : Final coupling with 4-nitroaniline under reflux in acetonitrile or DMF, using coupling agents like EDCI or DCC (similar to the protocol in ).
- Purification : Recrystallization from ethanol or acetonitrile yields pure crystals. Characterization via melting point analysis, NMR, and IR spectroscopy is critical to confirm structure .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the presence of the nitro group, benzofuran, and thiophene rings. For example, the nitro group’s deshielding effect appears as distinct aromatic proton splitting in 1H NMR .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. LC-MS is recommended for intermediates to monitor reaction progress .
Q. How is the purity of the compound assessed during synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (e.g., λ = 254 nm) to quantify purity. Mobile phases like acetonitrile/water (70:30) are typical for nitroaromatic compounds .
- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (1:1) as the eluent. Spots are visualized under UV light or via iodine staining .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent (DMF vs. acetonitrile), temperature (reflux vs. 80°C), and catalyst (e.g., DMAP). For example, achieved high yields using acetonitrile under reflux for 1 hour .
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess reagents. For nitro-group-containing compounds, avoid prolonged heating to prevent decomposition .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HeLa for cytotoxicity) and compound purity (>95% by HPLC). For example, highlights that sulfamoyl-containing thiophene analogs show variable antimicrobial activity depending on bacterial strain selection .
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. If IC₅₀ values conflict, validate via dose-response curves with triplicate measurements .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets like kinase enzymes. The thiophene and benzofuran rings often engage in π-π stacking with aromatic residues (e.g., tyrosine in ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare with analogs (e.g., ’s N-(2-nitrophenyl)thiophene-2-carboxamide) to validate interaction patterns .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-nitrophenyl with 4-cyanophenyl or alter the thiophene ring to furan). demonstrates how methoxy group substitution impacts bioactivity .
- Bioactivity Testing : Screen analogs against a panel of targets (e.g., cancer cell lines, enzyme assays). Use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What strategies address low solubility in pharmacological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro studies. For in vivo testing, formulate as nanoemulsions or liposomes .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility, as seen in ’s amino-to-nitro derivatization approach .
Data Contradiction Analysis
Q. How to reconcile conflicting cytotoxicity results in different cancer cell lines?
- Methodological Answer :
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant cell lines. For example, notes that sulfamoyl compounds may upregulate pro-apoptotic genes in HeLa but not in MCF-7 cells .
- Metabolic Stability Testing : Assess compound stability in cell culture media using LC-MS. Degradation products (e.g., nitro-reduction metabolites) may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
